molecular formula C19H23NO4 B5512896 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B5512896
M. Wt: 329.4 g/mol
InChI Key: XPVHCZSUBBGYBV-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic phenethylamine derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and neuroscience, particularly as a structural analog for investigating structure-activity relationships (SAR) of phenethylamine-based compounds . Its molecular structure, which incorporates a phenethylamine core with methoxy and phenoxy substituents, is a key scaffold found in various biologically active molecules, suggesting potential for interaction with central nervous system targets . Researchers can utilize this chemical in preclinical studies to explore its mechanism of action, which may involve modulation of monoaminergic neurotransmitter systems such as serotonin and dopamine receptors, though its specific pharmacological profile requires further elucidation . It is strictly intended for use in laboratory settings as a reference standard or biochemical tool. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for any form of human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-14-6-4-5-7-16(14)24-13-19(21)20-11-10-15-8-9-17(22-2)18(12-15)23-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVHCZSUBBGYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 3,4-dimethoxyphenethylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-methylphenoxyacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Amide Hydrolysis

Amides are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids (acidic hydrolysis) or carboxylate salts (basic hydrolysis). For this compound, hydrolysis of the acetamide group would produce:

  • Acidic conditions : A carboxylic acid (2-(2-methylphenoxy)acetic acid) and the corresponding amine (N-[2-(3,4-dimethoxyphenyl)ethyl]amine).

  • Basic conditions : A carboxylate salt (e.g., sodium 2-(2-methylphenoxy)acetate) and the amine.

This reaction is critical for altering the compound’s pharmacokinetic properties or synthesizing derivatives.

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl group contains two methoxy substituents, which are electron-donating but can undergo demethylation under specific conditions:

  • Acidic demethylation : Using reagents like HBr or HI in acetic acid can cleave methoxy groups to form phenolic hydroxyl groups.

  • Oxidative demethylation : Certain oxidizing agents (e.g., KMnO₄) may convert methoxy groups to carboxylic acids, though this depends on the substrate.

Demethylation could enhance the compound’s polarity, altering its solubility or biological activity.

Oxidation Reactions

While no direct oxidation data exists for this compound, analogs like N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide undergo oxidation with NaIO₄ to form sulfones . For the target compound, oxidation of the 2-methylphenoxy group or adjacent functionalities could yield:

  • Phenoxy-to-phenol oxidation : Conversion of the phenoxy group to a phenolic hydroxyl under strong oxidizing conditions.

  • Alkyl chain oxidation : Potential oxidation of the ethyl chain to form ketones or carboxylic acids, though this is less likely without reactive hydrogen atoms.

Nucleophilic Aromatic Substitution

  • Displacement of the phenoxy group : Replacement with nucleophiles (e.g., hydroxide, amines) under strongly activating conditions.

  • Functionalization of the methyl group : Oxidation of the methyl group to form carbonyl derivatives (e.g., ketones).

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (C12H17NO3)
  • Molecular Weight : 223.27 g/mol .
  • Key Features: Lacks the 2-methylphenoxy group, resulting in reduced steric bulk and lower lipophilicity (predicted logP ~2.5 vs. target compound’s logP ~3.46 for analogs) .
  • Biological Relevance : Similar compounds like N-acetylhomoveratrylamine are intermediates in alkaloid synthesis .
2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • Molecular Weight : 387.43 g/mol .
  • Key Features : Contains dual 3,4-dimethoxyphenyl groups, increasing hydrophobicity (logP = 3.46) compared to the target compound. This structural redundancy may enhance receptor binding in neurological or antimicrobial contexts .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Reported to bind ACE2 with a docking score of -5.51 kcal/mol, suggesting utility in viral entry inhibition .

Variations in the Aromatic or Heterocyclic Moieties

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Melting Point : 90°C .
  • Key Features: Replaces acetamide with benzamide, altering electronic properties.
N-[2-(3-Nitrophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
  • Synthesis : Prepared via BOP-mediated coupling of 3,4-dimethoxyphenylacetic acid and 3-nitrophenethylamine .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide
  • Molecular Formula: C16H19NO5S2 .
  • Key Features : The thiophene-sulfonyl group enhances polarity (PSA = 69.51 Ų) and may improve solubility. Such modifications are common in antiviral or anti-inflammatory agents .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(1,3,7-trimethylxanthine-8-ylsulfanyl)acetamide (5a)

Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Relevance
Target Compound C20H23NO4 341.41 ~3.46 2-Methylphenoxy, 3,4-dimethoxyphenyl Potential ACE2 inhibitor
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide C12H17NO3 223.27 ~2.5 None (simpler backbone) Alkaloid intermediate
2-(3,4-Dimethoxyphenyl)-N-[2-(3-nitrophenyl)ethyl]acetamide C18H20N2O5 344.37 ~3.1 3-Nitrophenyl Redox-active analog
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide C17H19NO3 285.34 ~2.8 Benzamide core Enzyme inhibitor

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H25NO4
  • Molecular Weight : 341.42 g/mol
  • Key Functional Groups : Dimethoxyphenyl group, ethylphenoxy group, acetamide moiety.

The presence of methoxy and phenoxy groups enhances solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Binding : It has been suggested that this compound may bind to specific receptors, modulating their activity and influencing cellular responses related to growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, a sulforhodamine B (SRB) assay conducted on prostate cancer cells showed promising results in terms of tumor cell viability reduction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Antibacterial Screening : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. Its effectiveness was measured through minimum inhibitory concentration (MIC) assays, which indicated significant inhibition of bacterial growth .

Study 1: Antitumor Efficacy

A study highlighted the efficacy of this compound in inhibiting the growth of PC-3 prostate cancer cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers .

Study 2: Antibacterial Activity

Another research effort focused on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructureKey ActivityReference
N-[3,4-Dimethoxyphenyl]acetamideLacks phenoxy groupLower solubility
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamideSimilar structureModerate anticancer activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamideContains ethyl groupEnhanced biological activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide, and what reagents are critical for high yield?

  • Methodology : Synthesis typically involves coupling 3,4-dimethoxyphenethylamine with 2-(2-methylphenoxy)acetic acid derivatives. Key steps include:

  • Activation of the carboxylic acid using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Use of DIPEA (diisopropylethylamine) as a base to facilitate amide bond formation in anhydrous DMF .
    • Yield Optimization : Reaction conditions (e.g., 24-hour stirring at room temperature) and stoichiometric ratios (1:1.2 for amine:acid) are critical. Yields >90% are achievable with rigorous exclusion of moisture .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, β = 93.49°) .
  • NMR Spectroscopy : Key signals include δ 2.2–2.4 ppm (acetamide methyl group) and δ 6.7–7.2 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 359.42 for related analogs) .

Q. What preliminary biological activities have been reported for this compound?

  • Pharmacological Screening :

  • Neuroprotective Potential : Derivatives show affinity for adenosine receptors, suggesting applications in neurodegenerative disease models .
  • Antiviral Activity : Molecular docking studies indicate inhibitory potential against viral proteases (e.g., SARS-CoV-2 Mpro) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?

  • Root Causes : Variability in purity (e.g., residual solvents, unreacted intermediates) or stereochemical impurities.
  • Resolution Strategies :

  • HPLC-PDA/MS : Quantify impurities using reversed-phase C18 columns with acetonitrile/water gradients .
  • Bioactivity Correlation : Compare IC50 values across batches using standardized assays (e.g., enzyme inhibition) to identify outlier batches .

Q. What computational methods predict the compound’s pharmacokinetic properties and target interactions?

  • In Silico Tools :

  • ADMET Prediction : SwissADME estimates logP ≈ 3.46 (high lipophilicity) and moderate blood-brain barrier permeability .
  • Molecular Docking : AutoDock Vina simulates binding to adenosine A2A receptors (docking score ≤ -8.5 kcal/mol) .
    • Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) binding assays .

Q. What experimental design considerations are critical for in vivo neuropharmacology studies?

  • Key Factors :

  • Dosing Regimen : Optimize bioavailability via intraperitoneal administration (e.g., 10 mg/kg in DMSO/saline) .
  • Safety Thresholds : Acute toxicity data (LD50 > 500 mg/kg in rodents) inform dose ranges .
  • Behavioral Assays : Use Morris water maze or rotarod tests to evaluate cognitive effects .

Q. How does the compound’s stereochemistry influence its biological activity, and how can enantiomeric purity be ensured?

  • Impact of Chirality : The (S)-enantiomer of related acetamides shows 10-fold higher receptor affinity than the (R)-form .
  • Analytical Solutions :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .

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